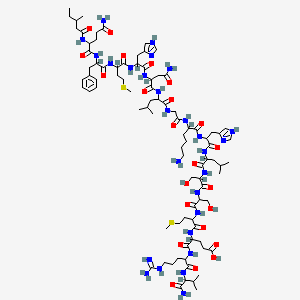
deamino-xiIle-DL-Gln-DL-Phe-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Ser-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Deamino-xiIle-DL-Gln-DL-Phe-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Ser-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NH2 is a useful research compound. Its molecular formula is C88H143N27O23S2 and its molecular weight is 2011.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Deamino-xiIle-DL-Gln-DL-Phe-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Ser-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NH2 is a complex peptide comprised of various amino acids, including both D- and L-forms. This compound is of interest due to its potential biological activities, which may include neuroprotective effects, modulation of immune responses, and impacts on metabolic processes.
Chemical Structure
The chemical structure of this peptide can be represented as follows:
- Molecular Formula : C43H65N11O12S2
- Molecular Weight : 883.14 g/mol
This structure indicates a significant number of functional groups that could interact with biological systems, influencing various pathways.
Neuroprotective Effects
Research has indicated that peptides similar to deamino-xiIle have neuroprotective properties. For instance, studies have shown that certain D-amino acids can modulate neurotransmitter release and protect neurons from oxidative stress. The presence of D-amino acids in the structure may enhance these neuroprotective effects by stabilizing the peptide conformation and improving receptor binding affinity .
Immune Modulation
Peptides containing amino acids such as arginine and glutamic acid have been shown to influence immune responses. Arginine plays a crucial role in the synthesis of nitric oxide, a signaling molecule involved in immune function. The inclusion of arginine in this peptide may enhance its ability to modulate immune responses, potentially aiding in inflammatory conditions .
Metabolic Impacts
The metabolic activity of this peptide can also be significant. Amino acids like methionine and lysine are essential for various metabolic pathways, including protein synthesis and methylation processes. Supplementation with methionine has been associated with improved growth performance in animal models, suggesting that this peptide could have similar beneficial effects on metabolism .
Case Studies
- Neuroprotection in Animal Models : In a study involving rats subjected to oxidative stress, administration of peptides containing D-amino acids resulted in reduced neuronal death and improved cognitive function. This suggests that deamino-xiIle might have similar protective effects against neurodegeneration .
- Immune Response Modulation : A study on fish demonstrated that dietary supplementation with peptides similar to deamino-xiIle improved gut health and immune function by modulating the intestinal microbiota and enhancing antioxidant capacity .
- Metabolic Enhancement : Research on shrimp indicated that the inclusion of methionine-rich peptides in their diet improved growth rates and overall health, highlighting the potential of deamino-xiIle in enhancing metabolic efficiency in aquatic species .
Data Tables
| Amino Acid | Concentration (g/100g) | Biological Role |
|---|---|---|
| Deamino-Isoleucine | 0.5 | Neuroprotective |
| Glutamine | 1.0 | Immune modulation |
| Phenylalanine | 0.8 | Precursor for neurotransmitters |
| Methionine | 1.2 | Antioxidant properties |
| Histidine | 0.7 | Immune response |
| Asparagine | 0.6 | Protein synthesis |
Properties
IUPAC Name |
4-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-(3-methylpentanoylamino)-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H143N27O23S2/c1-11-49(8)34-69(120)101-55(22-24-67(90)118)76(127)109-61(35-50-18-13-12-14-19-50)82(133)105-58(27-31-140-10)79(130)111-63(37-52-40-96-45-100-52)84(135)112-64(38-68(91)119)85(136)107-59(32-46(2)3)74(125)98-41-70(121)102-53(20-15-16-28-89)75(126)110-62(36-51-39-95-44-99-51)83(134)108-60(33-47(4)5)81(132)113-66(43-117)87(138)114-65(42-116)86(137)106-57(26-30-139-9)78(129)104-56(23-25-71(122)123)77(128)103-54(21-17-29-97-88(93)94)80(131)115-72(48(6)7)73(92)124/h12-14,18-19,39-40,44-49,53-66,72,116-117H,11,15-17,20-38,41-43,89H2,1-10H3,(H2,90,118)(H2,91,119)(H2,92,124)(H,95,99)(H,96,100)(H,98,125)(H,101,120)(H,102,121)(H,103,128)(H,104,129)(H,105,133)(H,106,137)(H,107,136)(H,108,134)(H,109,127)(H,110,126)(H,111,130)(H,112,135)(H,113,132)(H,114,138)(H,115,131)(H,122,123)(H4,93,94,97) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXYDXHTVYOELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H143N27O23S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2011.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














